N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-based carboxamide derivative. Chromenes (benzopyrans) are heterocyclic compounds featuring a fused benzene and pyran ring system, which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The compound’s structure includes a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 8, coupled with a 2,5-dimethylphenyl carboxamide moiety. This substitution pattern likely enhances lipophilicity and electronic interactions, influencing its biochemical interactions.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-12(2)7-14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |
InChI Key |
RQYBLOAVXKCXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine (e.g., 2,5-dimethylaniline) reacts with a carboxylic acid derivative (e.g., 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid).
Final Assembly: The final step involves coupling the chromene core with the carboxamide group under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Substituent Effects on Activity
Research Findings and Implications
- Further studies should experimentally validate its PET inhibition and compare it directly with naphthalene-based analogs to quantify potency differences.
- Synthetic optimization (e.g., introducing electron-withdrawing groups on the chromene core) could enhance activity while retaining lipophilicity.
Biological Activity
N-(2,5-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 872866-46-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 321.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from chromene derivatives. The process generally includes:
- Formation of the chromene backbone through cyclization reactions.
- Amidation with 2,5-dimethylphenylamine to introduce the amide functional group.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated that related chromene derivatives have IC values ranging from 6.40 to 22.09 µg/mL against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .
The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging and total antioxidant capacity tests indicated significant antioxidant activity, suggesting that it may help mitigate oxidative stress in cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of monoamine oxidase B (MAO-B), which plays a role in neurotransmitter metabolism and is implicated in neurodegenerative diseases.
- Induction of Apoptosis : By activating intrinsic pathways leading to programmed cell death in cancer cells .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Lung Cancer Cells : A study indicated that derivatives with similar structures significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation .
- Neuroprotective Effects : Research has suggested that MAO-B inhibition by such compounds could provide neuroprotective effects against oxidative stress-related neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
